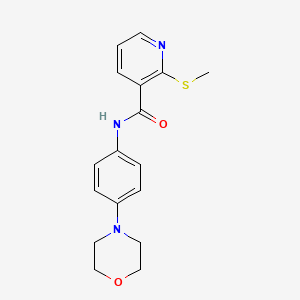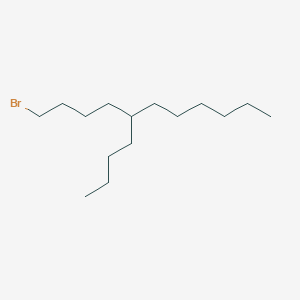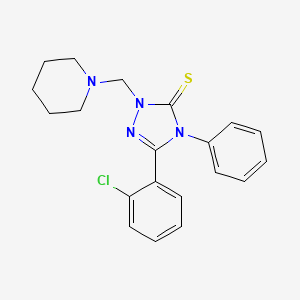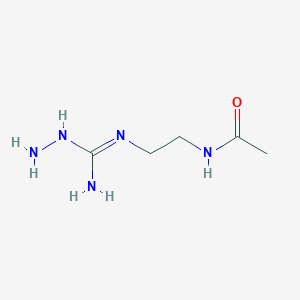![molecular formula C23H16N2O5S B13365498 [(9,10-Dioxo-9,10-dihydroanthracen-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13365498.png)
[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((9,10-Dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an anthracene core, which is known for its stability and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9,10-Dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of 9,10-anthraquinone with appropriate amines and nicotinic acid derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-((9,10-Dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amino and nicotinate groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-((9,10-Dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((9,10-Dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s anthracene core allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: An anthracenedione derivative used as a chemotherapeutic agent.
Ametantrone: Another anthracenedione derivative with antitumor properties.
2-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)acetic acid: A related compound with similar structural features.
Uniqueness
2-((9,10-Dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of an anthracene core with amino and nicotinate groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propiedades
Fórmula molecular |
C23H16N2O5S |
|---|---|
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
[2-[(9,10-dioxoanthracen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C23H16N2O5S/c1-31-22-17(7-4-10-24-22)23(29)30-12-19(26)25-13-8-9-16-18(11-13)21(28)15-6-3-2-5-14(15)20(16)27/h2-11H,12H2,1H3,(H,25,26) |
Clave InChI |
ZUVYEAVRRKFNIW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-3-{5-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid](/img/structure/B13365424.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B13365437.png)
![4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B13365440.png)
![3-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13365452.png)
![(2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365456.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B13365468.png)

![6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365478.png)

![2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B13365496.png)

